molecular formula C17H18F3N3O B2616446 N,N-二甲基-4-[3-(三氟甲基)-4,5,6,7-四氢-1H-吲唑-1-基]苯甲酰胺 CAS No. 620543-85-3

N,N-二甲基-4-[3-(三氟甲基)-4,5,6,7-四氢-1H-吲唑-1-基]苯甲酰胺

货号 B2616446
CAS 编号: 620543-85-3
分子量: 337.346
InChI 键: UDKLBQULCJTEOC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide” is a chemical compound with the molecular formula C10H10F3NO . It is a solid substance at room temperature . The compound has a molecular weight of 217.19 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzamide core with a trifluoromethyl group and a dimethylamino group attached to the benzene ring . The InChI code for this compound is 1S/C10H10F3NO/c1-14(2)9(15)7-4-3-5-8(6-7)10(11,12)13/h3-6H,1-2H3 .


Physical And Chemical Properties Analysis

This compound has a density of 1.255 g/mL at 25 °C and a boiling point of 223 °C . It has a refractive index of 1.479 .

科学研究应用

癌症治疗中的热休克蛋白 90 抑制

研究发现了一类新的热激蛋白 90 (Hsp90) 抑制剂,它们衍生于吲唑-4-酮和吲哚-4-酮。这些化合物,包括 4-[6,6-二甲基-4-氧代-3-(三氟甲基)-4,5,6,7-四氢-1H-吲唑-1-基]-2-[(反式-4-羟基环己基)氨基]苯甲酰胺,对 Hsp90 表现出很强的结合亲和力。由于诱导 Hsp70 并降解特定客户蛋白的机制,它们在多种癌细胞系中表现出有效的抗增殖活性。它们的有效性已得到计算化学和 X 射线晶体学证实,为癌症治疗的进步做出了贡献 (Huang 等人,2009)

苯甲酰胺衍生物的合成和抗真菌活性

一项研究报告了含有三唑部分的新型苯甲酰胺衍生物的合成和体外抗真菌活性。这些衍生物对各种植物病原真菌表现出显着的活性。构效关系分析表明,苯环上的特定取代增强了它们的抗真菌特性。这项研究表明,这些苯甲酰胺衍生物是有望用于开发控制植物病原真菌的新型抗真菌剂的候选药物 (Zhang 等人,2016)

抗肿瘤剂的开发

苯甲酰胺衍生物的合成和表征,包括与 N,N-二甲基-4-[3-(三氟甲基)-4,5,6,7-四氢-1H-吲唑-1-基]苯甲酰胺相关的衍生物,已被探索其作为抗肿瘤剂的潜力。这些化合物对各种癌细胞系表现出明显的抑制能力,为癌症治疗的新型治疗剂的开发做出了贡献 (Ji 等人,2018)

Sigma-2 受体配体的合成和评估

研究已经对合成四氢吲唑衍生物并评估它们对 sigma-1 和 sigma-2 受体的亲和力进行了研究。这些研究对于开发靶向 sigma 受体的药物具有重要意义,sigma 受体与各种神经和精神疾病有关。该研究提供了对这些化合物潜在治疗应用的见解 (Wu 等人,2015)

安全和危害

The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, and STOT SE 3 . It has hazard statements H302, H315, H319, H334, and H335 . Precautionary measures include P301 + P312 + P330, P302 + P352, and P305 + P351 + P338 .

属性

IUPAC Name

N,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O/c1-22(2)16(24)11-7-9-12(10-8-11)23-14-6-4-3-5-13(14)15(21-23)17(18,19)20/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKLBQULCJTEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)N2C3=C(CCCC3)C(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4-iodo-N,N-dimethylbenzamide (100 mg, 0.36 mmol), 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (83 mg, 0.44 mmol), copper (I) iodide (1 mol %, 0.7 mg, 0.0036 mmol), trans-1,2-diaminocyclohexane (10 mol %, 4 mg, 0.036 mmol) and potassium carbonate (105 mg, 0.76 mmol) in 1,4-dioxane (0.5 ml) was stirred at 180° C. in a microwave reactor for 15 minutes, then fresh copper (I) iodide (1 mol %, 0.7 mg, 0.0036 mmol) and trans-1,2-diaminocyclohexane (10 mol %, 4 mg, 0.036 mmol) were added and the reaction stirred at 180° C. in a microwave reactor for 20 minutes. Then fresh copper (I) iodide (1 mol %, 0.7 mg, 0.0036 mmol) and trans-1,2-diaminocyclohexane (10 mol %, 4 mg, 0.036 mmol) were added and the reaction stirred at 180° C. in a microwave reactor for 30 minutes. The reaction mix was cooled and added to a 5 g pre-packed silica column which was then eluted from ethyl acetate, the product was further purified by mass directed auto-prep to give a crop of the title compound as a brown oil (53 mg, 43%).
Quantity
4 mg
Type
reactant
Reaction Step One
Quantity
0.7 mg
Type
catalyst
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
83 mg
Type
reactant
Reaction Step Two
Quantity
4 mg
Type
reactant
Reaction Step Two
Quantity
105 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
0.7 mg
Type
catalyst
Reaction Step Two
Quantity
4 mg
Type
reactant
Reaction Step Three
Quantity
0.7 mg
Type
catalyst
Reaction Step Three
Yield
43%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。